2-Methyl-2-(oxan-2-yl)propanenitrile
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Overview
Description
2-Methyl-2-(oxan-2-yl)propanenitrile is an organic compound with the molecular formula C9H15NO It is a nitrile derivative featuring a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-2-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with a suitable oxan-2-yl precursor under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the nitrile group reacts with the oxan-2-yl precursor to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sodium or potassium hydroxide can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxan-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are typical methods.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(oxan-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxan-2-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The tetrahydropyran ring can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(tetrahydrofuran-2-yl)propanenitrile: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
2-Methyl-2-(oxan-2-yl)butanenitrile: Similar structure but with a butanenitrile group instead of a propanenitrile group.
Uniqueness
2-Methyl-2-(oxan-2-yl)propanenitrile is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different ring systems or side chains.
Properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNAEKCZFYSHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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